molecular formula C14H17N5O3S B2736533 (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 2034231-94-0

(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2736533
CAS No.: 2034231-94-0
M. Wt: 335.38
InChI Key: PDOLCYVOXQSDCB-UHFFFAOYSA-N
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Description

The compound (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a fascinating chemical entity Its structure includes a methoxypyrazine group, a piperidine ring, and a thiadiazole moiety, which collectively contribute to its unique chemical and biological properties

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step reactions, starting from readily available starting materials. A common synthetic route might involve the following steps:

  • Preparation of the 3-Methoxypyrazine Intermediate: : The starting material, 2-chloropyrazine, undergoes a methoxylation reaction using sodium methoxide in methanol.

  • Formation of the Piperidine Ring: : The methoxypyrazine intermediate is then reacted with piperidine under basic conditions to form the 3-methoxypyrazin-2-yloxy piperidine intermediate.

  • Introduction of the Thiadiazole Group: : The final step involves the reaction of the intermediate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid or its derivatives under appropriate condensation conditions to yield the target compound.

Industrial production methods: : For large-scale industrial production, optimized processes including continuous flow chemistry and catalysis might be employed to enhance yield and purity. The choice of reagents, solvents, and reaction conditions is fine-tuned to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of reactions: :

  • Oxidation: : The compound can undergo oxidation reactions, especially at the methoxy group or the piperidine ring.

  • Reduction: : Reduction reactions can be performed on the nitro or carbonyl groups present in the molecule.

  • Substitution: : Various nucleophilic and electrophilic substitution reactions can be carried out on the aromatic rings and heterocyclic moieties.

Common reagents and conditions: :

  • Oxidation: : Common oxidizing agents include potassium permanganate or hydrogen peroxide.

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

  • Substitution: : Conditions vary depending on the specific substitution but may include catalysts like palladium or base-mediated reactions.

Major products: : The major products formed depend on the specific reaction conditions. For example:

  • Oxidation of the methoxy group: : Leads to the formation of a hydroxyl group or aldehyde.

  • Reduction of the carbonyl group: : Leads to the formation of alcohols.

  • Substitution reactions: : Can lead to a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis due to its reactive functional groups. It's employed in the synthesis of complex organic molecules and heterocycles.

Biology: : In biological research, the compound serves as a probe to study various biochemical pathways and interactions due to its distinct structural features.

Medicine: : It holds potential in medicinal chemistry for the development of novel therapeutics. Its structural components suggest it might interact with biological targets such as enzymes or receptors.

Industry: : In industrial applications, it is used as an intermediate in the synthesis of agrochemicals, dyes, and specialty materials.

Mechanism of Action

The exact mechanism of action varies based on its application. In medicinal chemistry, for instance, the compound might interact with specific enzyme active sites or receptor binding domains, influencing biological processes. The methoxypyrazine and piperidine moieties can engage in hydrogen bonding or hydrophobic interactions, while the thiadiazole ring might participate in electronic effects or coordination with metal ions.

Comparison with Similar Compounds

Comparison with other compounds: : The compound stands out due to its unique combination of structural elements. Similar compounds might include those with piperidine, pyrazine, and thiadiazole moieties, but the specific configuration and substituents of (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone impart distinct properties.

Similar compounds: :

  • Piperidine derivatives: : N-(4-methylpiperidin-1-yl)benzamide.

  • Pyrazine derivatives: : 2-methoxypyrazine.

  • Thiadiazole derivatives: : 5-(4-methylthiadiazol-2-yl)thiophene.

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Properties

IUPAC Name

[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-9-11(23-18-17-9)14(20)19-7-3-4-10(8-19)22-13-12(21-2)15-5-6-16-13/h5-6,10H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOLCYVOXQSDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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